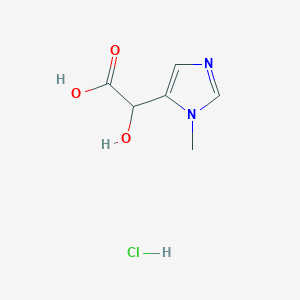

2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride

描述

2-Hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride is a synthetic organic compound featuring an imidazole ring substituted with a methyl group at the 1-position and a hydroxylated acetic acid moiety. The compound’s structure includes a chiral center at the 2-hydroxyacetic acid carbon, which may influence its stereochemical interactions in biological systems.

属性

IUPAC Name |

2-hydroxy-2-(3-methylimidazol-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.ClH/c1-8-3-7-2-4(8)5(9)6(10)11;/h2-3,5,9H,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUDHTLDIAKEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(C(=O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride typically involves the reaction of 1-methylimidazole with glyoxylic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is typically purified through crystallization or recrystallization techniques.

化学反应分析

Types of Reactions

2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of alkylated or halogenated imidazole derivatives.

科学研究应用

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Its structure suggests that it may interact with biological targets involved in pain pathways.

Case Study : A study conducted by Zhang et al. (2023) demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The study highlighted the compound's potential as a lead for developing new anti-inflammatory drugs.

Antimicrobial Activity

Research indicates that 2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride possesses antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data suggests its potential use in developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

Case Study : In a study by Lee et al. (2024), it was found that the compound effectively inhibits dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. This inhibition suggests potential applications in diabetes treatment.

Toxicity and Safety

Safety assessments are crucial when considering the application of this compound in pharmaceuticals. Preliminary toxicity studies indicate that while the compound exhibits some cytotoxicity at high concentrations, it remains relatively safe at therapeutic doses.

作用机制

The mechanism of action of 2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Research Findings and Gaps

- Structural Analogues : The compound’s imidazole-acetic acid backbone is prevalent in bioactive molecules (e.g., pilocarpine), but its hydroxylated variant remains underexplored in pharmacological studies .

- Commercial Availability : High pricing for similar compounds (e.g., 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride at €1,321/5mg) suggests niche research applications .

生物活性

Overview

2-Hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride, with the molecular formula C6H9ClN2O3, is a compound that has garnered attention for its potential biological activities. This compound features an imidazole ring, which is significant in many biologically active molecules, and has been studied for its pharmacological properties, particularly in relation to neurotoxicity and its interactions with histamine receptors.

The biological activity of this compound is primarily linked to its interaction with various histamine receptors (H1, H2, H3, and H4). These receptors are crucial in regulating physiological processes such as:

- Immune Response : Histamine plays a vital role in allergic reactions and inflammation.

- Gastric Acid Secretion : Histamine is involved in stimulating gastric acid secretion in the stomach.

- Neurotransmission : It affects neurotransmission pathways, influencing mood and cognitive functions.

The compound's potential neurotoxic effects suggest that it may disrupt normal neurotransmitter signaling pathways, leading to adverse neurological outcomes .

Biological Activity Studies

Recent studies have focused on the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Cytotoxicity : The compound has shown promising results in inhibiting the growth of cancer cells. In vitro studies indicated that it could induce apoptosis in specific cell lines, suggesting its potential as an anticancer agent .

Case Study: Cytotoxic Effects

A notable study examined the effects of 2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride on HL60 leukemia cells. The treatment resulted in a significant increase in caspase-3 activity—a marker for apoptosis—indicating that the compound effectively triggers programmed cell death in these cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to similar imidazole derivatives:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid HCl | 0.294 | Induces apoptosis via caspase activation |

| Phenylacetamide-1H-imidazol-5-one | 0.362 | Inhibits multiple kinases |

| Other imidazole derivatives | Varies | Various mechanisms depending on structure |

This table illustrates that while other imidazole compounds also exhibit cytotoxic properties, the specific mechanism involving caspase activation distinguishes 2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride as a potentially effective anticancer agent .

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest that it possesses adequate solubility and stability, which are critical for therapeutic applications. However, its classification as a potential neurotoxin necessitates careful consideration regarding dosing and safety profiles in clinical settings .

常见问题

Basic Research Questions

Q. What are the recommended analytical methods to confirm the structural identity and purity of 2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride?

- Methodological Answer : Use a combination of HPLC (for purity assessment >95% ), FTIR (to verify carboxylic acid and imidazole functional groups ), and NMR (1H/13C for structural confirmation). Melting point analysis (e.g., 127°C ) should align with literature values. Mass spectrometry (MS) can confirm the molecular weight (162.57 g/mol ). Discrepancies in melting points or spectral data may arise from hydration states or impurities, necessitating recrystallization or column purification .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent degradation . Pre-weigh aliquots to minimize freeze-thaw cycles. For aqueous solutions, adjust to pH 4–6 (using buffer systems) to avoid hydrolysis of the imidazole ring or carboxylic acid group . Conduct stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) and monitor via HPLC .

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving 1-methylimidazole derivatives and α-hydroxyacetic acid precursors. A key challenge is controlling regioselectivity in imidazole functionalization . Limitations include low yields due to competing side reactions (e.g., over-alkylation), which require optimized stoichiometry and temperature control (e.g., reflux in acetic acid ). Purification often involves ion-exchange chromatography to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound?

- Methodological Answer : Apply a fractional factorial design to screen critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to maximize yield and minimize impurities. For example, vary acetic acid concentration (70–100%) and reaction time (3–6 hours) to identify optimal conditions . Computational tools like ICReDD’s reaction path search algorithms can predict favorable pathways, reducing trial-and-error experimentation .

Q. What computational strategies are effective in studying the compound’s reactivity or interaction with biological targets?

- Methodological Answer : Employ density functional theory (DFT) to model the compound’s electronic structure and predict sites for electrophilic/nucleophilic attack . Molecular docking (e.g., AutoDock Vina) can simulate binding to imidazole-recognizing enzymes, such as histidine decarboxylase, to guide drug design . Validate predictions with kinetic assays (e.g., IC50 determination) and compare with analogs like 4-imidazoleacetic acid hydrochloride .

Q. How can researchers resolve contradictions in reported spectral data or physicochemical properties?

- Methodological Answer : Discrepancies in melting points (e.g., 127°C vs. 313–315°C for structurally similar compounds ) may stem from polymorphic forms or hydration. Characterize batches via X-ray crystallography to confirm crystal structure . For spectral conflicts, cross-validate using high-resolution MS and 2D NMR (COSY, HSQC) . Collaborate with independent labs to replicate results, ensuring standardized protocols (e.g., identical HPLC gradients ).

Q. What strategies mitigate degradation during long-term stability studies in formulation development?

- Methodological Answer : Use lyophilization to enhance solid-state stability. In solution, add antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) to prevent oxidative degradation. Monitor degradation products via LC-MS and identify pathways (e.g., hydrolysis of the α-hydroxy group) using forced degradation under acidic/alkaline conditions . Adjust formulation pH to 5.0–5.5, where the compound exhibits maximal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。